molecular formula C28H32O15 B1156018 Gelomuloside B CAS No. 149998-39-0

Gelomuloside B

Cat. No. B1156018
CAS RN: 149998-39-0
InChI Key:
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Description

Synthesis Analysis

The synthesis of compounds similar to Gelomuloside B often involves the design and preparation of molecules that can self-assemble into gel networks. For instance, the molecular design of azobenzene-based sugar derivatives demonstrates the possibility of designing molecules that can gelate water at very low concentrations, highlighting the critical role of structural design in the synthesis of gel-forming compounds (Hideki Kobayashi et al., 2002).

Molecular Structure Analysis

The structure of molecular gels, including those potentially related to Gelomuloside B, is fundamentally determined by the self-assembly of their constituent molecules. This process is driven by non-covalent interactions, such as hydrogen bonding and π-π interactions, leading to the formation of a network capable of immobilizing a liquid. The specific molecular structure of Gelomuloside B would dictate its self-assembly and gelation behavior, as seen in studies of cellulose gelation and the synthesis of monosaccharide-derived carbamates (Guijun Wang et al., 2009).

Chemical Reactions and Properties

The chemical reactivity and properties of Gelomuloside B can be influenced by the introduction of functional groups that respond to external stimuli, as discussed in the context of molecular gels sensitive to various chemical inputs (M. D. Segarra‐Maset et al., 2013). These properties enable the fine-tuning of gel behavior, offering insights into the potential chemical versatility of Gelomuloside B.

Physical Properties Analysis

The physical properties of Gelomuloside B, such as its gelation capacity, sol-gel transition temperature, and mechanical strength, would be directly related to its molecular structure and the nature of its self-assembled network. Research on low-molecular-weight gelators sheds light on the relationship between molecular design and gel properties, offering a framework for understanding how minor modifications to molecular structure can significantly impact gel behavior (Emily R. Draper & D. Adams, 2017).

Safety and Hazards

While handling Gelomuloside B, it is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . It is also advised to keep the product away from drains, water courses, or the soil .

properties

IUPAC Name

6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32O15/c1-37-12-5-3-11(4-6-12)15-7-13(30)19-16(40-15)8-17(38-2)25(22(19)34)42-28-26(23(35)21(33)18(9-29)41-28)43-27-24(36)20(32)14(31)10-39-27/h3-8,14,18,20-21,23-24,26-29,31-36H,9-10H2,1-2H3/t14-,18-,20+,21-,23+,24-,26-,27+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNGHKQBVLFAGJ-IIYXSDHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(CO5)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901107959
Record name 5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-6-[(2-O-β-D-xylopyranosyl-β-D-glucopyranosyl)oxy]-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901107959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

608.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gelomuloside B

CAS RN

149998-39-0
Record name 5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-6-[(2-O-β-D-xylopyranosyl-β-D-glucopyranosyl)oxy]-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149998-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-6-[(2-O-β-D-xylopyranosyl-β-D-glucopyranosyl)oxy]-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901107959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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